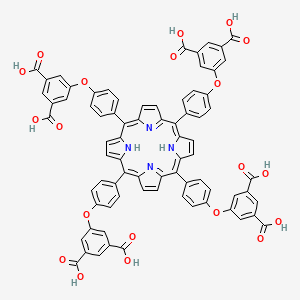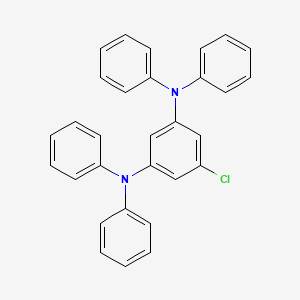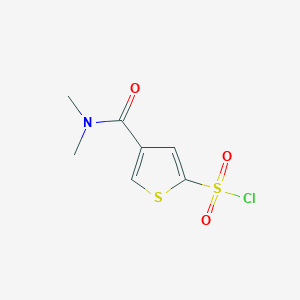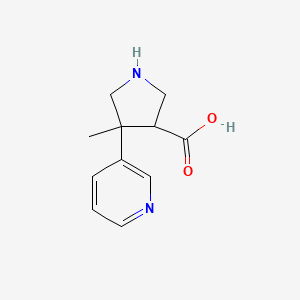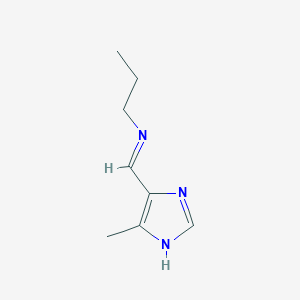
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridin-1-ium core and a tetrahydrofuran ring substituted with fluoro, hydroxy, and hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the tetrahydrofuran ring through a series of nucleophilic substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen substituents .
Applications De Recherche Scientifique
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide Mononucleotide (NMN): Shares structural similarities with the pyridin-1-ium core and is involved in NAD+ biosynthesis.
Nicotinamide Riboside (NR): Another NAD+ precursor with a similar ribose moiety.
Fluorinated Nucleosides: Compounds with similar fluoro and hydroxy substitutions on a nucleoside scaffold.
Uniqueness
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium stands out due to its specific combination of functional groups and its potential for selective interactions with molecular targets. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H14FN2O4+ |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O4/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17/h1-4,7-9,11,15-16H,5H2,(H-,13,17)/p+1/t7-,8+,9-,11-/m1/s1 |
Clé InChI |
LFSMVVIWPMLCQU-PKIKSRDPSA-O |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



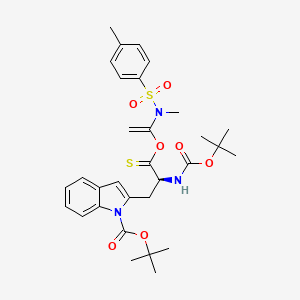
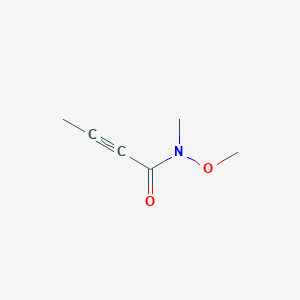
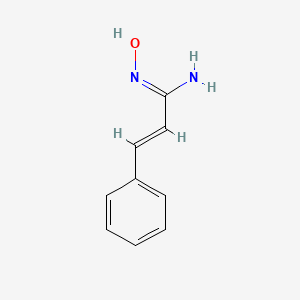

![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
